3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride
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Overview
Description
3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an aminoethyl group and a cyclohexylurea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride typically involves the reaction of cyclohexyl isocyanate with 2-aminoethylamine in the presence of hydrochloric acid. The reaction proceeds under controlled conditions to yield the dihydrochloride salt of the compound. The process can be summarized as follows:
- Cyclohexyl isocyanate is reacted with 2-aminoethylamine.
- Hydrochloric acid is added to form the dihydrochloride salt.
- The reaction mixture is stirred and heated to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminoethyl group may facilitate binding through hydrogen bonding or electrostatic interactions, while the cyclohexylurea moiety provides structural stability.
Comparison with Similar Compounds
Similar Compounds
Triethylenetetramine: A copper chelating agent used in the treatment of Wilson’s disease.
2,2′-Oxydiethylamine dihydrochloride: Used in the synthesis of macrocyclic bisimines.
Uniqueness
3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an aminoethyl group and a cyclohexylurea moiety sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
1-(2-aminoethyl)-3-cyclohexylurea;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c10-6-7-11-9(13)12-8-4-2-1-3-5-8;;/h8H,1-7,10H2,(H2,11,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLOQVWQQYQFEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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